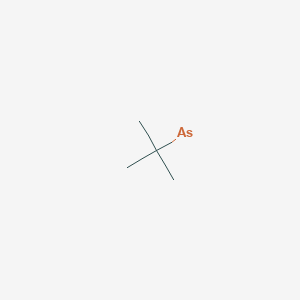

tert-Butylarsine

Description

Properties

CAS No. |

4262-43-5 |

|---|---|

Molecular Formula |

C4H9As |

Molecular Weight |

132.04 g/mol |

InChI |

InChI=1S/C4H9As/c1-4(2,3)5/h1-3H3 |

InChI Key |

QTQRGDBFHFYIBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[As] |

physical_description |

Clear colorless liquid with an unpleasant odor; [Akzo Nobel MSDS] |

vapor_pressure |

125.0 [mmHg] |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butylarsine

Established Synthetic Pathways

The most conventional methods for synthesizing tert-Butylarsine involve the formation of a carbon-arsenic bond followed by a reduction step. These pathways are well-documented and rely on fundamental organometallic reactions.

A primary and widely recognized method for the synthesis of this compound involves the use of a Grignard reagent. ontosight.ai This approach typically starts with the reaction of an arsenic trihalide, such as arsenic trichloride (B1173362) (AsCl₃), with a tert-butyl Grignard reagent. ontosight.airesearchgate.net The most common Grignard reagent for this purpose is tert-butylmagnesium chloride ((CH₃)₃CMgCl). ontosight.ai

The reaction is generally performed in an ether solvent. ontosight.ai The nucleophilic tert-butyl group from the Grignard reagent displaces a halide on the arsenic atom, forming a mono-substituted alkylarsine dihalide, specifically this compound dichloride ((CH₃)₃CAsCl₂). A significant challenge in this step is controlling the stoichiometry to prevent further alkylation, as the formation of the di-substituted product, di-tert-butylarsine, can occur, which lowers the yield of the desired mono-substituted intermediate. epo.org

| Reactant 1 | Reactant 2 | Solvent | Primary Product |

| tert-Butylmagnesium chloride | Arsenic trichloride | Ether | This compound dichloride |

This interactive table summarizes the key components of the Grignard reaction for this compound dichloride synthesis.

The intermediate product from the Grignard reaction, this compound dichloride, must be reduced to yield the final this compound product. ontosight.ai This reduction step converts the arsenic-halogen bonds to arsenic-hydrogen bonds.

A variety of reducing agents can be employed for this transformation. googleapis.com The selection of the reducing agent is crucial for achieving high yield and purity. googleapis.com The reduction is a critical final step in this established synthetic sequence. ontosight.ai

| Precursor | Reducing Agent | Product |

| This compound dichloride | Lithium aluminum hydride ontosight.ai | This compound |

| This compound dichloride | Sodium borohydride (B1222165) googleapis.com | This compound |

This interactive table presents common reducing agents used in the synthesis of this compound.

Novel Approaches and Route Optimization

Research into the synthesis of this compound has also explored alternative pathways and methods to enhance the efficiency of existing routes. These investigations aim to improve yields, increase purity, and potentially use different starting materials.

Beyond the Grignard-based methods, alternative synthetic strategies for producing alkyl arsines have been considered. One such approach involves the direct reaction of arsine gas (AsH₃) with an alkene, such as isobutylene, in the presence of a catalyst. googleapis.com Another method involves reacting arsine with metallic sodium while dissolved in liquid ammonia, followed by a reaction with an alkyl halide. googleapis.com These routes bypass the use of Grignard reagents and ethereal solvents, offering different impurity profiles and handling requirements. googleapis.com

Efforts to optimize the synthesis of this compound focus on maximizing the output and quality of the final product. A key factor in yield reduction is the formation of di-tertiary-butylarsine during the Grignard reaction. epo.org Careful control of reaction conditions is necessary to favor the formation of the mono-alkylated product.

The purity of the final this compound product is highly dependent on the purity of the intermediates. The synthesis of the this compound dichloride precursor has been reported with yields as high as 82%. google.com Furthermore, ensuring that the monoalkyl arsenic dihalide intermediate is substantially free from oxygenated impurities and residual solvents is critical for producing high-purity this compound upon reduction. googleapis.com The lower decomposition temperature of this compound compared to arsine makes it a preferred, higher-purity precursor for certain applications like metalorganic vapor phase epitaxy (MOVPE), which in turn drives the need for its efficient and high-purity synthesis. researchgate.net

Decomposition Mechanisms and Kinetic Studies of Tert Butylarsine

Gas-Phase Pyrolysis and Reaction Mechanisms

The thermal decomposition of tert-Butylarsine in the gas phase is a complex process involving both unimolecular and bimolecular reaction pathways. The dominant mechanism is influenced by factors such as temperature, pressure, and the presence of other reactive species.

Unimolecular Decomposition Pathways

In the absence of other reactants, the pyrolysis of this compound proceeds primarily through unimolecular pathways. The decomposition is understood to occur via two main competing mechanisms: radical elimination and beta-hydride elimination. The unimolecular decomposition of TBAs has been observed to begin at temperatures around 360 ± 10 °C. acs.org

The principal unimolecular decomposition route for this compound involves the homolytic fission of the arsenic-carbon bond. This radical elimination process results in the formation of a tert-butyl radical and an AsH₂ radical.

t-BuAsH₂ → t-Bu• + •AsH₂

The highly reactive tert-butyl radicals generated in this step can subsequently abstract hydrogen atoms from other molecules or undergo further reactions, leading to the formation of stable hydrocarbon products. A significant product of this pathway is isobutane (B21531), formed through processes such as intramolecular coupling. acs.org The formation of tert-butyl radicals is a key step that initiates a series of radical chain reactions.

At elevated temperatures, another unimolecular decomposition pathway, beta-hydride elimination, becomes increasingly significant. acs.org This process involves the transfer of a hydrogen atom from the beta-carbon of the tert-butyl group to the arsenic atom, with the concurrent cleavage of the As-C bond. This concerted mechanism results in the formation of arsine (AsH₃) and isobutene.

t-BuAsH₂ → AsH₃ + C₄H₈ (isobutene)

The presence of isobutene as a major hydrocarbon product in the pyrolysis of TBAs provides strong evidence for the occurrence of beta-hydride elimination. acs.org This pathway is a non-radical, molecular elimination process.

| Decomposition Pathway | Key Products |

| Radical Elimination | Isobutane, tert-butyl radicals |

| Beta-Hydride Elimination | Isobutene, Arsine |

Bimolecular Reactions and Adduct Formation

In the context of MOCVD, this compound is often co-pyrolyzed with Group III precursors. These bimolecular interactions can significantly alter the decomposition mechanism and temperature of TBAs, primarily through the formation of adducts and subsequent alkyl exchange reactions.

In the gas phase, this compound readily interacts with Group III alkyls such as Trimethylgallium (B75665) (TMGa), Triethylgallium (B73383) (TEGa), and Trimethylindium (B1585567) (TMIn) to form unstable adducts. These adducts are Lewis acid-base complexes, with the arsenic atom of TBAs acting as the Lewis base and the Group III metal center as the Lewis acid. For instance, the interaction with TMGa can be represented as:

t-BuAsH₂ + Ga(CH₃)₃ ⇌ [t-BuAsH₂:Ga(CH₃)₃]

While direct detection of these adducts in the gas phase can be challenging due to their transient nature, their formation is strongly inferred from the reaction products and the altered decomposition kinetics. The presence of these Group III precursors has been shown to significantly reduce the decomposition temperature of TBAs. For example, the decomposition temperature of TBAs is lowered in the presence of TMGa, TEGa, and tritertiarybutylgallium (TTBGa). acs.org

| Group III Precursor | TBAs Decomposition Temperature (Unimolecular) | TBAs Decomposition Temperature (with Precursor) |

| - | 360 ± 10 °C | - |

| Trimethylgallium (TMGa) | 360 ± 10 °C | 310 ± 10 °C |

| Triethylgallium (TEGa) | 360 ± 10 °C | 260 ± 10 °C |

| Tritertiarybutylgallium (TTBGa) | 360 ± 10 °C | 170 ± 10 °C |

Table data sourced from acs.org

Following adduct formation, a key mechanistic pathway is the exchange of alkyl groups between the arsenic and the Group III metal. This alkyl exchange is a significant step in the bimolecular decomposition process. Mass spectrometry studies of the co-pyrolysis of TBAs and TMGa have shown the presence of methylarsenic species, indicating the transfer of methyl groups from gallium to arsenic. researchgate.net

Concurrently, the detection of species such as tert-butylgallium (TBGa) provides clear evidence for the transfer of the tert-butyl group from arsenic to gallium. acs.org These exchange reactions are believed to proceed through the intermediate adduct. The exchange of alkyl groups can weaken the As-C bond in the original TBAs molecule, thereby facilitating its decomposition at a lower temperature. The efficiency of this alkyl exchange can be influenced by the V/III ratio in the reactor, which in turn affects the decomposition temperature. acs.org

The mechanistic implication of these bimolecular reactions is that the decomposition of this compound in a MOCVD environment is not an isolated event but is intimately coupled with the chemistry of the Group III precursor. The formation of adducts and subsequent alkyl exchange reactions provide a lower energy pathway for the decomposition of TBAs, which is a critical factor in the low-temperature growth of semiconductor thin films.

Surface-Assisted Decomposition Processes

The decomposition of this compound is profoundly influenced by the nature of the surface on which the reaction occurs. In the context of semiconductor manufacturing, the substrate surface plays an active role in the decomposition process, often catalyzing the breakdown of the precursor at temperatures significantly lower than those required for gas-phase pyrolysis.

The surface of Gallium Arsenide (GaAs) exhibits a notable catalytic effect on the decomposition of this compound. Research has demonstrated that this catalytic reaction can lower the decomposition temperature of TBA by as much as 200°C compared to its unimolecular decomposition. acs.org This effect is particularly pronounced during the MOVPE growth of GaAs, where the presence of gallium precursors, such as trimethylgallium (TMGa), triethylgallium (TEGa), and tert-butylgallium (TTBGa), further reduces the decomposition temperature of TBA. acs.org

The interaction between TBA and the gallium precursors on the GaAs surface leads to a bimolecular decomposition process. This surface-assisted mechanism is crucial for low-temperature crystal growth. For instance, the growth of GaAs using TTBGa and TBA can be achieved at temperatures 300°C below the standard decomposition temperature of TBA, highlighting the potent catalytic influence of the substrate. acs.org

The process of surface-assisted decomposition begins with the adsorption of this compound molecules onto the substrate surface. While detailed quantitative data for the adsorption and desorption kinetics of TBA on GaAs are not extensively available in the provided literature, the general mechanism involves the chemisorption of TBA molecules onto the surface. Following adsorption, the molecules undergo surface-mediated reactions that lead to their decomposition.

Studies on analogous arsenic compounds, such as As₄ and As₂, interacting with GaAs surfaces reveal a model where molecules are first adsorbed into a weakly bound precursor state. semi.ac.cn From this state, they can either desorb or dissociate into atoms that become incorporated into the surface lattice. semi.ac.cnsemi.ac.cn It is plausible that TBA follows a similar pathway, where the adsorbed molecule breaks down, releasing its arsenic component to the growing film and volatile organic fragments into the gas phase. The kinetics of these surface reactions are complex and are influenced by temperature, pressure, and the presence of other reactive species on the surface, such as gallium alkyls. acs.org

Thermal Stability and Decomposition Product Analysis

The intrinsic thermal stability of this compound and the byproducts of its decomposition are fundamental parameters that dictate its utility in MOVPE. Extensive studies have been conducted to quantify its decomposition temperatures and to identify the resulting chemical species.

Thermogravimetric analysis (TGA) and related techniques are used to determine the temperatures at which materials decompose. For this compound, its unimolecular decomposition temperature has been determined to be 360 ± 10 °C. acs.org However, as noted previously, this temperature is significantly lower when decomposition occurs on a catalytically active surface or in the presence of other reactants.

In a bimolecular decomposition process involving gallium precursors on a GaAs surface, the decomposition temperature of TBA is effectively reduced to match that of the gallium source. acs.org This synergistic interaction is critical for achieving crystalline growth at lower temperatures, which can be advantageous for creating sharp interfaces in complex semiconductor device structures.

Table 1: Decomposition Temperatures of this compound (TBA) under Various Conditions

| Decomposition Condition | Precursors Involved | Decomposition Temperature (°C) |

| Unimolecular | TBA | 360 ± 10 |

| Bimolecular on GaAs | TBA + Trimethylgallium (TMGa) | 310 ± 10 |

| Bimolecular on GaAs | TBA + Triethylgallium (TEGa) | 260 ± 10 |

| Bimolecular on GaAs | TBA + tert-Butylgallium (TTBGa) | 170 ± 10 |

The decomposition of this compound yields both gaseous and solid byproducts. In the context of GaAs epitaxy, the desired solid product is the deposition of arsenic onto the substrate, which then forms the GaAs crystal lattice with gallium from the co-reactant.

Mass spectrometry and other gas analysis techniques have been employed to identify the volatile products. The primary decomposition pathway involves the breaking of the arsenic-carbon bond. Key gaseous byproducts identified from the decomposition of the tert-butyl group include isobutane, isobutene, and tert-butyl radicals. acs.org The decomposition also releases arsenic hydrides, such as AsH and AsH₂, which are the arsenic-containing species that contribute to film growth. copernicus.org The formation of highly reactive AsH₂ radicals on the surface is believed to contribute to the low carbon contamination observed in films grown using TBA. copernicus.org

Table 2: Identified Decomposition Byproducts of this compound

| Byproduct Type | Chemical Species | Common Name / Formula |

| Gaseous | tert-Butyl radical | •C(CH₃)₃ |

| Gaseous | Isobutene | C₄H₈ |

| Gaseous | Isobutane | C₄H₁₀ |

| Gaseous | Arsenic Monohydride Radical | AsH |

| Gaseous | Arsenic Dihydride Radical | AsH₂ |

| Solid | Arsenic | As |

Applications of Tert Butylarsine in Advanced Materials Synthesis

Metal-Organic Chemical Vapor Deposition (MOCVD) of III-V Semiconductors

Tert-butylarsine is widely utilized as a less hazardous liquid alternative to the highly toxic gas arsine (AsH₃) in the MOCVD of various III-V compound semiconductors. iloencyclopaedia.orgmocvd-precursor-encyclopedia.de Its lower decomposition temperature compared to arsine allows for growth at reduced temperatures, which can be advantageous for certain device structures. ntu.edu.sg The use of TBA is prevalent in the fabrication of materials for optoelectronic devices, including light-emitting diodes and solar cells. iloencyclopaedia.orgaip.org

MOCVD is a chemical vapor deposition method that involves the flow of ultrapure precursor gases, including a metalorganic source for the group III element and, in this context, this compound for the group V element, into a reactor. wikipedia.org These precursors pyrolyze (decompose at high temperatures) near the substrate, leading to the epitaxial growth of a crystalline layer. wikipedia.org The process allows for precise control over the thickness, composition, and doping of the semiconductor layers, which is crucial for creating complex, multi-layered structures. buzztech.insmf.mx

Growth of Gallium Arsenide (GaAs) Epitaxial Layers

The MOCVD of gallium arsenide (GaAs) is a cornerstone of III-V semiconductor manufacturing, and this compound has been extensively investigated as an arsenic precursor for this process. mocvd-precursor-encyclopedia.deresearchgate.net High-quality GaAs layers have been successfully grown using TBA in conjunction with gallium precursors like trimethylgallium (B75665) (TMGa) and triethylgallium (B73383) (TEGa). aip.orgbuzztech.in These layers form the basis for various electronic and optoelectronic devices, including solar cells and transistors. aip.orgdtic.mil The quality of the resulting GaAs films, in terms of morphology and electrical properties, is highly dependent on the growth conditions. researchgate.netgoogle.com

One of the key advantages of this compound is its lower thermal stability compared to arsine, which facilitates the growth of GaAs at lower temperatures. ntu.edu.sgresearchgate.net This is particularly beneficial for specific applications where high-temperature processes could be detrimental. Research has shown that excellent morphology GaAs layers can be achieved at lower V/III ratios (the ratio of the group V to group III precursor flow rates) when using TBA compared to arsine. researchgate.net However, decreasing the growth temperature significantly, for instance to 400°C, can lead to changes in the material's properties, such as obtaining p-type GaAs with high hole concentrations. researchgate.net

Studies have explored a wide range of growth temperatures, from as low as 350°C up to 700°C. researchgate.net While high-quality GaAs with excellent surface morphology is typically obtained at temperatures above 600°C, lower temperatures can be employed, though surface roughness may increase below 550°C. researchgate.net The ability to grow at lower temperatures is also crucial for reducing carbon incorporation, a common challenge in MOCVD. mocvd-precursor-encyclopedia.de

| Growth Parameter | Finding | Reference |

| Growth Temperature | Excellent surface morphology for GaAs grown with TEGa and TBA is achieved at temperatures above 600°C. | researchgate.net |

| Growth Temperature | Below 550°C, the GaAs surface tends to become rough. | researchgate.net |

| Low Temperature Growth | At 400°C, p-type GaAs with a specular surface can be obtained. | researchgate.net |

| V/III Ratio | Excellent morphology GaAs layers can be grown at lower V/III ratios (approximately unity) with TBA compared to AsH₃. | researchgate.net |

Carbon is a common unintentional impurity in MOCVD-grown GaAs, often originating from the organometallic precursors. google.comresearchgate.net This incorporation can significantly affect the electrical properties of the material. This compound has been investigated as a means to minimize carbon incorporation due to the stability of the tert-butyl radical formed during pyrolysis, which is sterically hindered from incorporating into the GaAs crystal lattice. google.com

Despite the expectation of reduced carbon uptake with TBA, studies have shown that it is possible to achieve controlled intrinsic p-type doping with carbon up to high concentrations by adjusting growth parameters. researchgate.net The level of carbon incorporation is a function of growth temperature and the V/III ratio. researchgate.net For instance, using trimethylgallium (TMGa) and TBA, hole concentrations up to 6.5×10¹⁸ cm⁻³ have been achieved. researchgate.net The use of triethylgallium (TEGa) as the gallium source is known to reduce carbon incorporation compared to TMGa. google.com

| Precursor Combination | Effect on Carbon Incorporation | Reference |

| TBA and TMGa | Can be used for controlled intrinsic carbon doping, achieving p-type GaAs with high hole concentrations. | researchgate.net |

| TBA and TEGa | Generally leads to reduced carbon incorporation compared to using TMGa. | google.com |

| TBA vs. AsH₃ | The use of TBA can lead to higher silicon contamination from the Group III alkyl source compared to AsH₃, making source purity critical. | researchgate.net |

Indium-Containing III-V Semiconductor Growth (e.g., InAs, InGaAs, InGaAsP)

This compound is also a crucial precursor for the MOCVD growth of indium-containing III-V semiconductors such as indium arsenide (InAs), indium gallium arsenide (InGaAs), and indium gallium arsenide phosphide (B1233454) (InGaAsP). ntu.edu.sgsemi.ac.cnresearchgate.net These materials are fundamental for long-wavelength optoelectronic devices, including lasers and detectors operating in the infrared spectrum. ntu.edu.sgrsc.org TBA is often used in conjunction with indium and gallium precursors like trimethylindium (B1585567) (TMIn) and trimethylgallium (TMGa) or triethylgallium (TEGa). researchgate.netucsb.edu

The use of this compound influences the composition and morphology of the grown films. For instance, in the growth of InAsSb quantum dots on an InP substrate, a narrow temperature window between 450°C and 470°C was found to be optimal for achieving high-quality nanostructures. semi.ac.cnrsc.org Outside this range, the morphology degrades, leading to the formation of large, low-density islands. semi.ac.cn

In the growth of InGaAsP, computational studies have been used to understand the distribution of growth rate and composition along the reactor. researchgate.netresearchgate.net These models, which include precursors like TMIn, TMGa, TBA, and tertiarybutylphosphine (TBP), help in optimizing the process parameters to achieve uniform films with the desired composition. researchgate.netresearchgate.net The composition of InGaAs layers, for example, is directly related to the ratio of the group III precursors in the vapor phase. ntu.edu.sg

The precise control offered by MOCVD using this compound makes it suitable for fabricating complex heterostructures like quantum wells (QWs) and superlattices. ntu.edu.sgresearchgate.net These structures, which consist of alternating thin layers of different semiconductor materials, exhibit quantum mechanical effects that can be tailored for specific device applications. ictp.it

High-quality InGaAs/InP multiple quantum well (MQW) structures have been successfully grown using TBA and TBP. ntu.edu.sg These structures are characterized by sharp interfaces and good crystal quality, which are essential for high-performance optoelectronic devices. ntu.edu.sg Similarly, InGaP/GaAs quantum well structures have been developed for novel photovoltaic devices, demonstrating that even with a large number of periods (e.g., 30 QWs), a low defect density can be maintained. researchgate.net The fabrication of strain-compensated GaAs/GaAsP superlattices for spin-polarized photocathodes has also been achieved using TBA. aip.org

| Heterostructure | Precursors Used | Application/Finding | Reference |

| InGaAs/InP MQW | TBA, TBP, TMIn, TMGa | Grown for long-wavelength (1.55 µm) applications with good interface and crystal quality. | ntu.edu.sg |

| InGaP/GaAs QW | TBA, TBP | Studied for novel photovoltaic devices, showing low defect density even with 30 QW periods. | researchgate.net |

| GaAs/GaAsP Superlattice | TBA, TBP, TEGa | Used to fabricate strain-compensated superlattices for spin-polarized photocathodes. | aip.org |

| InAs/InGaAs/GaAs QW on Si | TBA, TBP, TMIn, TMGa | In-plane nanowires with embedded quantum wells grown on silicon templates. | acs.org |

Gallium Phosphide (GaP) and Related Compound Growth

This compound (TBAs) is a well-established group V precursor for the MOVPE growth of III/V semiconductors, including Gallium Phosphide (GaP) and related materials like Gallium Arsenide (GaAs) and Gallium Arsenide Phosphide (GaAsP). acs.orgnih.gov The growth of these compounds often involves co-reactants such as trimethylgallium (TMGa) and triethylgallium (TEGa) as the gallium source and tertiarybutylphosphine (TBP) as the phosphorus source. acs.orgnih.gov

Research into the MOVPE process has shown that the decomposition of TBAs can be catalytically influenced by the semiconductor surface. acs.org For instance, a GaAs surface can reduce the decomposition temperature of TBAs by as much as 200°C. acs.org This catalytic effect is also observed in the growth of GaP, where bimolecular decomposition reactions between TBAs, TBP, and gallium precursors like TEGa lead to a significant reduction in the decomposition temperature, which is dependent on the V/III ratio. acs.org

TBAs is utilized in various nanostructure syntheses. For example, it is used in the Au-assisted Chemical Beam Epitaxy (CBE) of GaAs/GaP superlattice nanowires grown on GaAs (111)B substrates. nih.gov In this process, TEGa, TBAs, and TBP are the metal-organic precursors. nih.gov The synthesis of these heterostructures involves sequential steps at controlled temperatures and precursor pressures to first grow a GaAs stem and then alternating segments of GaP and GaAs to form the superlattice. nih.gov This nanowire geometry uniquely allows for the epitaxial combination of GaAs and GaP, which have a significant lattice mismatch (approximately 3.7%), without generating misfit dislocations at the interface. nih.gov

Furthermore, TBAs is integral to creating tunable quantum dots. It has been used to synthesize pure wurtzite GaP nanowires that incorporate single Gallium Arsenide Phosphide (GaAsₓP₁₋ₓ) quantum dots. cnr.it The process starts with the growth of a GaAs nanowire stem using TEGa and TBAs, followed by the growth of a GaP segment, enabling precise control over the quantum dot's composition and shape. cnr.it

Table 1: Precursors and Conditions for GaAs/GaP Nanowire Growth via CBE nih.gov

| Parameter | Value/Material |

|---|---|

| Substrate | GaAs (111)B with 0.1 nm Au film |

| Growth Technique | Chemical Beam Epitaxy (CBE) |

| Gallium Precursor | Triethylgallium (TEGa) |

| Arsenic Precursor | This compound (TBAs) |

| Phosphorus Precursor | Tertiarybutylphosphine (TBP) |

| GaAs Stem Growth Temp. | 510 ± 5 °C |

| GaP/GaAs SL Growth Temp. | 560 ± 5 °C |

Doping Strategies and Impurity Incorporation

The use of this compound facilitates precise control over both intentional doping and the minimization of unintentional impurities during epitaxial growth.

This compound is employed as the arsenic source in MOVPE growth processes that intentionally introduce dopants to create specific electronic or optical properties in the material. A notable application is the introduction of deep levels in InGaAs/InP multi-quantum wells (MQWs). researchgate.net In this context, TBAs is used alongside dopant elements like chromium, from bis-cyclopentadienyl chromium, and zinc, from diethyl-zinc (DEZn), which act as recombination centers in the ternary alloy. researchgate.netaip.org The incorporation of these dopants is critical for developing components like semiconductor saturable absorbers. researchgate.net For chromium-doped systems, studies have confirmed that increasing the defect density via doping enhances the carrier recombination rate while largely preserving the material's structural and electronic integrity. researchgate.net Diethyl zinc is also a common p-type dopant source used with TBAs for materials like p-InGaP and p-GaAs films. aip.org

Table 2: Dopants Used with this compound in MOVPE Growth researchgate.netaip.org

| Dopant Element | Dopant Source Compound | Target Material Example | Purpose |

|---|---|---|---|

| Chromium (Cr) | Bis-cyclopentadienyl chromium | InGaAs/InP MQWs | Promote recombination centers |

| Zinc (Zn) | Diethyl-zinc (DEZn) | InGaAs/InP MQWs, p-InGaP, p-GaAs | Promote recombination centers, p-type doping |

A significant advantage of this compound is its role in reducing the unintentional incorporation of impurities, particularly carbon. Compared to traditional sources like arsine, TBAs leads to diminished carbon incorporation in GaAs layers. google.com This is especially effective when paired with triethylgallium (TEGa) as the gallium source at relatively high growth temperatures (e.g., ~600 °C), which can achieve carbon background concentrations as low as 5 × 10¹⁶ cm⁻³. aip.org

However, the control of other impurities requires careful consideration of all precursors involved. Research has shown that when using TBAs, the purity of the group III alkyl source is more critical than when using arsine. researchgate.net Silicon contamination in the TEGa source can lead to higher silicon impurity levels in the grown GaAs films. researchgate.net Magnetophotoluminescence studies have identified sulfur as another common residual donor impurity in samples grown with TBAs. researchgate.net Projects like the MORSE initiative have focused on developing novel precursors, including TBAs, specifically to reduce the unintentional uptake of impurities in epitaxial layers, thereby improving material quality for advanced devices. europa.eu

Fabrication of Photonic and Electronic Device Structures

The high-quality materials grown using this compound are fundamental to the fabrication of advanced photonic and electronic devices.

This compound-based MOVPE is a key technology for fabricating air/semiconductor two-dimensional photonic crystal structures used in GaAs-based photonic crystal surface-emitting lasers (PCSELs). researchgate.netresearchgate.net This process involves air-hole-retained crystal regrowth, where photonic crystal patterns are first formed by electron beam lithography and inductively coupled plasma etching. researchgate.net Subsequently, layers such as p-AlGaAs and p-GaAs are regrown over this pattern using TBAs-based MOVPE. researchgate.net

This technique successfully embeds photonic crystal air holes with filling factors of 10–13% and depths of around 280 nm. researchgate.netresearchgate.net The anisotropy of the crystal growth process results in characteristically shaped embedded air holes. researchgate.net The use of TBAs in this fabrication method has enabled the achievement of a low lasing threshold of approximately 0.5 kA/cm². researchgate.net The development of these structures is crucial for creating high-brightness, single-mode lasers with large resonance areas. researchgate.netoptica.org

Table 3: Achieved Parameters in Photonic Crystal Lasers Fabricated with TBAs-based MOVPE researchgate.net

| Parameter | Value |

|---|---|

| Fabrication Method | Air-hole-retained crystal regrowth using TBAs-based MOVPE |

| Embedded Air Hole Filling Factor | 10–13% |

| Embedded Air Hole Depth | ~280 nm |

| Embedded Air Hole Width | 120–150 nm |

| Achieved Lasing Threshold | ~0.5 kA/cm² |

A Heterojunction Bipolar Transistor (HBT) is a high-frequency transistor that uses different semiconductor materials for its emitter and base regions, creating a heterojunction. wikipedia.orgcadence.com This structure allows for high current gain and superior high-frequency performance, making HBTs essential for radio frequency (RF) systems and power amplifiers. wikipedia.orgnumberanalytics.com

The fabrication of HBTs relies on epitaxial growth techniques like MOVPE and CBE to deposit the thin, highly-doped layers required. europa.euminicircuits.com this compound is a precursor of choice in the growth of materials for HBTs, such as Gallium Arsenide (GaAs) and Gallium Indium Phosphide (GaInP). europa.eu Research initiatives have specifically appraised the use of CBE with precursors like TBAs for growing advanced GaAs/GaInP HBT demonstrator devices. europa.eu The goal of such research is to leverage the improved material quality and reduced impurity uptake afforded by TBAs to enhance the performance and reliability of HBTs, comparing them with devices produced by other techniques like molecular beam epitaxy (MBE). europa.eu The use of TBAs is part of a broader effort to develop HBTs with improved operational characteristics for very high-frequency military and commercial applications. europa.eunasa.gov

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | tBuAsH₂ |

| Gallium Phosphide | GaP |

| Gallium Arsenide | GaAs |

| Gallium Arsenide Phosphide | GaAsₓP₁₋ₓ |

| Arsine | AsH₃ |

| Trimethylgallium | TMGa |

| Triethylgallium | TEGa |

| Tertiarybutylphosphine | TBP |

| Indium Gallium Arsenide | InGaAs |

| Indium Phosphide | InP |

| Aluminum Gallium Arsenide | AlGaAs |

| Gallium Indium Phosphide | GaInP |

| Bis-cyclopentadienyl chromium | C₁₀H₁₀Cr |

| Diethyl-zinc | DEZn |

| Silicon | Si |

| Sulfur | S |

| Carbon | C |

| Chromium | Cr |

Chemical Vapor Deposition (CVD) of Other Inorganic Materials

This compound is a key arsenic source in CVD processes for various inorganic materials beyond the commonly known III-V semiconductors. Its thermal decomposition characteristics make it suitable for reacting with different metal-organic or inorganic precursors to deposit thin films with specific electronic and material properties.

Titanium Arsenide (TiAs) Film Deposition

Thin films of titanium arsenide (TiAs) have been successfully deposited using dual-source atmospheric pressure chemical vapor deposition (APCVD) with this compound as the arsenic source. ucl.ac.ukrsc.org In these processes, this compound is reacted with a titanium precursor, such as tetrakis(dimethylamido)titanium ([Ti(NMe₂)₄]) or titanium tetrachloride (TiCl₄), at elevated temperatures. ucl.ac.ukrsc.org

The reaction between [Ti(NMe₂)₄] and tBuAsH₂ has been shown to produce highly reflective, silver-colored films of titanium arsenide on glass substrates at temperatures between 350 and 550 °C. rsc.org The resulting films demonstrate good adherence and are crystalline as-deposited. ucl.ac.ukrsc.org Wavelength Dispersive X-ray (WDX) analysis confirmed that at deposition temperatures of 500 and 550 °C, a stoichiometric ratio of 1:1 for Ti:As was achieved, consistent with the formation of TiAs. rsc.org Notably, carbon and nitrogen contamination in these films was found to be negligible. rsc.org

Research findings on the APCVD of TiAs films are summarized below:

| Precursors | Substrate Temperature (°C) | Resulting Film Composition | Film Properties |

| [Ti(NMe₂)₄] and tBuAsH₂ | 350 - 550 | TiAs (variable Ti:As ratio, 1:1 at 500-550°C) | Highly reflective, silver-colored, crystalline, borderline metallic-semiconductor resistivity. rsc.org |

| TiCl₄ and tBuAsH₂ | 450 - 550 | TiAs | Crystalline, uniform, adherent films. ucl.ac.ukacs.org |

Synthesis of Semiconductor Nanoparticles and Nanostructures

This compound also serves as a precursor in the synthesis of semiconductor nanoparticles and nanostructures. Its reactivity and decomposition pathways are leveraged in various chemical synthesis routes to produce nanoscale materials with quantum-confined properties.

Single-Source Precursor Approaches

In a single-source precursor approach, a molecule containing all the necessary elements for the final material (e.g., both gallium and arsenic for GaAs) is synthesized and then decomposed. While this compound itself is a dual-source precursor, it is used in the synthesis of these single-source molecules. For instance, this compound is selected as an arsenic source for creating arsenide materials due to its relatively low pyrolysis temperatures and well-studied decomposition mechanisms. ucl.ac.uk

A notable example involves the synthesis of gallium arsenide (GaAs) nanoparticles from the dimeric single-source precursor [ᵗBu₂AsGaMe₂]₂. researchgate.net This precursor is prepared through the reaction of di-tert-butylarsine (which can be synthesized from this compound derivatives) and trimethylgallium. researchgate.net The subsequent thermolysis of this precursor in a high-boiling point solvent like hexadecylamine (B48584) (HDA) yields crystalline GaAs nanoparticles. researchgate.net This method represents a significant advancement in producing semiconductor nanoparticles from a single-source organometallic precursor. researchgate.net

Aerosol-Assisted Chemical Vapor Deposition (AACVD) Techniques

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile method for producing thin films and nanostructured materials. nih.govscielo.org.co Unlike conventional CVD, which requires volatile precursors, AACVD involves dissolving the precursor(s) in a solvent, generating an aerosol from the solution using an ultrasonic nebulizer, and transporting the aerosol droplets into a heated reaction chamber with a carrier gas. scielo.org.coresearchgate.net The solvent evaporates, and the precursor decomposes on the heated substrate to form the desired material. researchgate.net

This technique is particularly advantageous as it is low-cost, operates at or near atmospheric pressure, and does not require the precursors to be volatile. nih.govresearchgate.net this compound's utility in solution-based deposition routes makes it a suitable candidate for AACVD processes. It can be dissolved with a metal-containing co-precursor in an appropriate solvent to synthesize a variety of nanomaterials. The ability to modify the precursor solution allows for control over the stoichiometry and morphology of the resulting nanostructures. researchgate.net While specific reports detailing the use of this compound in AACVD for nanoparticle synthesis are part of a broader research area, the principles of the technique are well-established for depositing various metal oxides and other nanocomposites. ucl.ac.uknih.gov

Coordination Chemistry and Ligand Properties of Tert Butylarsine

Formation of Transition Metal Complexes

Tert-butylarsine's ability to form stable complexes with various transition metals is a cornerstone of its application in organometallic chemistry. The nature of these complexes, including their geometry and catalytic potential, is highly dependent on the metal center.

Platinum(II) Complexes

The synthesis of platinum(II) complexes often involves the reaction of a suitable platinum precursor with this compound. For instance, trans-platinum complexes can be synthesized and characterized using techniques like NMR spectroscopy and X-ray single-crystal diffraction. nih.gov The resulting complexes often exhibit a square-planar coordination geometry. nih.govajol.info In some cases, the platinum cation is coordinated to chloride anions and nitrogen atoms from other ligands in a trans configuration. nih.gov The molecular packing of these complexes is influenced by intermolecular forces such as hydrogen bonds and van der Waals interactions. nih.gov Platinum(II) complexes with diimine ligands have also been synthesized, showing distorted square-planar arrangements and forming "head-to-tail" dimers in the solid state through Pt...Pt contacts. nih.gov

Gold(I) Complexes and Catalytic Activity

Gold(I) complexes featuring this compound ligands have been synthesized and structurally characterized. researchgate.netacs.org These complexes are often monomeric. researchgate.netresearchgate.net Research has shown that 2-(di-tert-butylarsine)biphenyl gold(I) complexes act as more electrophilic catalysts compared to their phosphine (B1218219) counterparts. acs.orgcolab.wsresearchgate.net This enhanced electrophilicity can be advantageous in various catalytic applications. The catalytic activity of gold complexes is an area of active research, with studies exploring their use in reactions like the hydration of alkynes and aldol (B89426) condensation. nih.govrsc.org The synthesis of these gold(I) complexes can be achieved through reactions of gold(I) precursors with the arsine ligand. nih.gov

Rhodium and Palladium Complexes

This compound also forms complexes with rhodium and palladium. google.comrsc.org The synthesis of these complexes can be achieved through various methods, including metal-organic chemical vapor deposition (MOCVD) on fluidized substrates. psu.edu Palladium(II) complexes with tert-butyl-containing ligands have been synthesized and characterized, showing potential as catalysts for C-H functionalization and as antibacterial agents. analis.com.my Studies on d⁸-palladium(II) complexes with tripodal ligands reveal they are typically square planar. rsc.org

Steric and Electronic Characteristics as a Ligand

The bulky tert-butyl group and the electronic nature of the arsenic atom in this compound define its behavior as a ligand, influencing the properties and reactivity of its metal complexes.

Ligand Design Principles for Organoarsenic Compounds

The design of organoarsenic ligands like this compound is crucial for their application in catalysis and materials science. researchgate.net The steric bulk of the tert-butyl group plays a significant role in determining the coordination geometry and stability of the resulting metal complexes. rsc.org This steric hindrance can be leveraged to create specific catalytic pockets and influence reaction selectivity. The electronic properties, stemming from the arsenic donor atom, also play a critical role. Arsenic's potential as a key element for functional materials is recognized due to its stereochemical and chemical stability, as well as the heavy atom effect. researchgate.net

Comparative Analysis with Phosphine Analogues

A comparison between this compound and its phosphine analogue, tri-tert-butylphosphine (B79228), reveals key differences in their ligand properties. Arsine ligands are generally considered softer bases than their phosphine counterparts. researchgate.netresearchgate.net This difference in basicity and electronic properties can lead to variations in the catalytic activity of their respective metal complexes. For example, 2-(di-tert-butylarsine)biphenyl gold(I) complexes have been found to be more electrophilic catalysts than their phosphine analogues. acs.orgcolab.ws Conversely, tri-tert-butylphosphine is a stronger electron donor than di(tert-butyl)neopentylphosphine, which can affect the activity of palladium-derived catalysts in amination reactions. nih.gov The steric cone angle is another important factor, with larger cone angles potentially correlating with higher catalytic activity in certain reactions. nih.gov

Interactive Data Table: Comparison of this compound and Tri-tert-butylphosphine Ligands

| Property | This compound | Tri-tert-butylphosphine |

| Formula | (CH₃)₃CAsH₂ | P(C(CH₃)₃)₃ |

| Donor Atom | Arsenic (As) | Phosphorus (P) |

| Relative Basicity | Softer Base researchgate.netresearchgate.net | Harder Base |

| Electronic Nature | Less Electron-Donating | More Electron-Donating nih.gov |

| Steric Bulk | Significant | Significant |

| Handling | Air-sensitive | Air-sensitive, though phosphonium (B103445) salt is stable tcichemicals.com |

Pnictogen Bonding Interactions in Complex Structures

Pnictogen bonding is a non-covalent interaction where a Group 15 element, such as arsenic, acts as an electrophilic species, attracting a nucleophile. mdpi.comwikipedia.org This interaction is analogous to the more widely known hydrogen and halogen bonds. The pnictogen atom, when bonded to electron-withdrawing groups, develops a region of positive electrostatic potential, known as a σ-hole, which can interact with electron-rich atoms or molecules. mdpi.comwikipedia.org The strength of the pnictogen bond generally increases with the polarizability of the pnictogen atom, following the trend Bi > Sb > As > P > N. mdpi.com

In the context of this compound (t-BuAsH₂), the arsenic atom possesses the potential to act as a pnictogen bond donor. The presence of the bulky tert-butyl group influences the steric and electronic properties of the arsenic center, which in turn affects its ability to form pnictogen bonds. While the coordination chemistry of arsines is well-documented, the specific investigation of pnictogen bonding involving this compound in complex structures is an emerging area of research.

Detailed studies on arsenic-centered pnictogen bonds have demonstrated their existence and importance in the solid-state arrangement of molecules, influencing crystal packing and supramolecular architecture. mdpi.com For an arsenic atom to effectively participate in a pnictogen bond, it typically needs to be in a formal oxidation state that enhances its electrophilic character, often achieved through coordination to other atoms. mdpi.com

Computational studies on model pnictogen-bonded systems, such as D₃As···A (where D is a substituent and A is a nucleophile), have been used to analyze the nature and strength of these interactions. ru.nl These theoretical models show that arsenic can indeed form stable pnictogen bonds, with the interaction strength being dependent on the nature of both the substituents on the arsenic atom and the pnictogen bond acceptor. ru.nl

While specific experimental data on pnictogen bonding in simple this compound complexes is not extensively available in the reviewed literature, the fundamental principles of pnictogen bonding suggest that such interactions are plausible under appropriate conditions. The formation of these bonds would likely be observed in the solid-state structures of this compound-containing complexes, where the arsenic atom could interact with Lewis basic sites on adjacent molecules or anions.

Table of Pnictogen Bond Characteristics

This table summarizes the general characteristics of pnictogen bonds, which are applicable to arsenic-containing compounds like this compound.

| Property | Description |

| Pnictogen Bond Donor | A covalently or coordinately bound Group 15 atom (e.g., Arsenic). mdpi.com |

| Pnictogen Bond Acceptor | A nucleophilic region (e.g., a lone pair on N, O, S, or a halide anion). mdpi.com |

| Interaction Nature | Primarily electrostatic (σ-hole interaction) with some contribution from charge transfer. wikipedia.org |

| Bond Strength Trend | Increases down the group: N < P < As < Sb < Bi. mdpi.com |

| Geometric Preference | Typically directional, along the extension of a covalent bond to the pnictogen atom. wikipedia.org |

Advanced Spectroscopic and Structural Characterization of Tert Butylarsine and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Stability Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile compounds within a mixture, making it an ideal technique for assessing the purity and stability of tert-butylarsine (TBA). researchgate.netbirchbiotech.comdrawellanalytical.com TBA, a less toxic liquid alternative to arsine gas (AsH₃) for the deposition of compound semiconductors like GaAs, has shown some inconsistencies in behavior, including pressure increases in bubbler sources over time. researchgate.net

GC-MS analyses have been instrumental in investigating the room temperature decomposition of TBA and identifying its byproducts in storage containers. researchgate.net In these studies, a gas chromatograph separates the components of a sample, which are then ionized and detected by a mass spectrometer. birchbiotech.comdrawellanalytical.com The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for their identification. birchbiotech.com

Research has shown that the primary decomposition pathway of tBuAsH₂ involves the loss of tert-butyl radicals and AsH₂, leading to the formation of AsH₃, isobutene, and isobutane (B21531) as the main hydrocarbon products, particularly at elevated temperatures. researchgate.net GC-MS is also utilized to evaluate the effectiveness of in-situ purification methods for TBA. researchgate.net The coupling of GC with MS is particularly advantageous for analyzing complex mixtures and identifying unknown impurities, which is crucial for maintaining the quality of precursors in MOCVD processes. birchbiotech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic study of this compound and its derivatives. It provides detailed information about the chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the structure and purity of synthesized compounds. The chemical shifts observed in NMR spectra are indicative of the electronic environment of the nuclei.

¹H NMR: In the ¹H NMR spectrum of this compound, specific resonances are expected for the protons of the tert-butyl group and the arsenic-bound hydrogens (AsH₂). For instance, the absence of a resonance around 2.65 ppm, which is characteristic of AsH₂ protons, can indicate successful isotopic labeling in deuterated analogues. osti.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. oregonstate.edu The chemical shift of the carbon atoms in the tert-butyl group will appear in a characteristic region of the spectrum. For comparison, the chemical shifts of related tert-butyl compounds are well-documented. chemicalbook.comspectrabase.com

| Compound Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| tert-Butanol | 1.28 | 31.46 | CDCl₃ |

| tert-Butylamine | 1.10 | 43.8 | CDCl₃ |

| tert-Butyl bromide | 1.82 | 33.0 | CDCl₃ |

Note: The table presents typical chemical shift ranges. Actual values can vary based on solvent and other experimental conditions. chemicalbook.comspectrabase.comsigmaaldrich.com

Deuterium (B1214612) Labeling Studies for Mechanistic Investigations

Deuterium labeling, in conjunction with NMR spectroscopy, is a powerful tool for elucidating reaction mechanisms. acs.orgacs.org In the study of this compound pyrolysis, which is critical for its application in GaAs growth, specific deuterium-labeled compounds like this compound-d₂ (tBuAsD₂) have been synthesized and analyzed. osti.govacs.org

By pyrolyzing tBuAsD₂ and analyzing the products using ¹H NMR, researchers can trace the path of the deuterium atoms. osti.gov Key findings from such studies include:

The formation of isobutane-d₁ (Me₃CD) from the pyrolysis of tBuAsD₂, indicating a specific hydrogen (or deuterium) transfer mechanism. osti.gov

The confirmation that C₂Me₆ is not a significant product, which helps to rule out certain radical chain reaction pathways. osti.gov

The observation that isobutene is the major product at low pressures, while isobutane dominates at atmospheric pressure, providing insights into the pressure dependence of the decomposition pathways. osti.gov

These mechanistic studies are vital for optimizing the conditions for growing high-quality semiconductor films with minimal carbon incorporation. acs.org

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an essential technique for determining the atomic and molecular structure of crystalline materials. It provides precise information on bond lengths, bond angles, and crystal packing. uhu-ciqso.esfzu.cz

Single Crystal X-ray Diffraction for Molecular and Complex Structures

Single crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of the three-dimensional structure of molecules and their complexes in the solid state. fzu.czrigaku.comnih.gov To perform SCXRD, a single crystal of the compound of interest is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed. fzu.czrigaku.com This technique can reveal detailed structural information, such as:

Precise bond lengths and angles within the this compound molecule or its derivatives.

The coordination geometry around the arsenic atom in metal-arsine complexes.

Intermolecular interactions and packing arrangements in the crystal lattice.

| Bond | Typical Bond Length (Å) |

|---|---|

| As-C | 1.95 - 2.05 |

| As-H | ~1.52 |

| C-C (in tert-butyl) | 1.52 - 1.54 |

| C-H (in tert-butyl) | 0.96 - 1.00 |

Note: These are generalized bond lengths and actual values can differ based on the specific molecule and its crystalline environment.

High-Resolution X-ray Diffraction for Epitaxial Film Characterization

High-Resolution X-ray Diffraction (HRXRD) is a non-destructive technique used to analyze the structural quality of thin epitaxial films, such as those grown using this compound as a precursor in MOCVD. researchgate.netscirp.orgnanovation.com HRXRD provides information on:

Crystalline quality: The width of the diffraction peaks (rocking curves) is an indicator of the crystalline perfection of the film. nanovation.com

Lattice mismatch and strain: HRXRD can precisely measure the lattice parameters of the film and the substrate, revealing any strain due to lattice mismatch. scirp.orgosti.gov

Film thickness and composition: The presence of interference fringes in the diffraction pattern can be used to determine the film thickness. nanovation.com

For example, HRXRD has been used to characterize InGaAs/InP multi-quantum wells grown using this compound, confirming the structural integrity of the layers. researchgate.net It is also employed to study the epitaxial relationships and growth modes of complex heterostructures. scirp.org

Mass Spectrometry (MS) for Pyrolysis Product Identification (e.g., Time-of-Flight Mass Spectrometry)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for analyzing the gaseous byproducts generated during the pyrolysis of this compound (t-BuAsH₂). This analysis is fundamental to understanding the decomposition pathways, which in turn influences the purity and composition of the films grown via Metal-Organic Chemical Vapor Deposition (MOCVD).

Studies using TOF-MS have revealed that the decomposition of t-BuAsH₂ is not dominated by a simple free-radical mechanism. researchgate.net Instead, unimolecular processes are the primary routes for its breakdown. researchgate.net At lower temperatures, the major decomposition pathway involves intramolecular coupling, which yields AsH and isobutane. researchgate.net As the temperature increases, a β-elimination reaction becomes more significant, leading to the formation of AsH₃ and isobutene. researchgate.net The presence of a Gallium Arsenide (GaAs) surface can catalyze these reactions. acs.org

When t-BuAsH₂ is used in conjunction with gallium precursors like trimethylgallium (B75665) (TMGa), triethylgallium (B73383) (TEGa), and tris(tert-butyl)gallium (TTBGa), the decomposition behavior is altered. acs.org The decomposition temperature of t-BuAsH₂ is significantly reduced in the presence of these gallium compounds, indicating a bimolecular decomposition reaction. acs.org Mass spectrometry has identified the formation of methylarsenic fragments when t-BuAsH₂ is mixed with TMGa, suggesting the formation of an adduct in the gas phase. researchgate.net

The table below summarizes the key pyrolysis products of t-BuAsH₂ identified through mass spectrometry under different conditions.

| Condition | Major Pyrolysis Products | Minor Pyrolysis Products | Analytical Technique |

| Pyrolysis in D₂ ambient (lower temperatures) | AsH, Isobutane | - | TOF-MS researchgate.net |

| Pyrolysis in D₂ ambient (higher temperatures) | AsH₃, Isobutene | - | TOF-MS researchgate.net |

| Pyrolysis with TMGa | Methylarsenic fragments | - | MS researchgate.net |

| Pyrolysis with TTBGa | Isobutane, tert-butyl radicals, Isobutene | - | MS acs.org |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition characteristics of materials. wustl.edu By measuring the change in mass of a sample as a function of temperature at a constant heating rate, TGA provides a quantitative profile of thermal events such as decomposition. wustl.eduelectrochem.org

For materials used in MOCVD, like derivatives of t-BuAsH₂, TGA helps in identifying the temperature ranges in which the precursor is stable and at which it decomposes. This information is critical for optimizing growth temperatures to ensure efficient and controlled deposition of thin films.

While specific TGA data for pure this compound is not extensively detailed in the provided search results, the principles of TGA can be applied. For instance, a related study on the thermal decomposition of butylated hydroxytoluene (BHT) and its peroxide derivative (BHTOOH) illustrates the utility of TGA. nih.gov The study determined the onset decomposition temperatures and the activation energies for the decomposition reactions. nih.gov For example, BHT showed a decomposition region between 445.8 K and 524.0 K. nih.gov Such data is invaluable for understanding the thermal behavior of chemical compounds. The decomposition of materials in TGA can occur in single or multiple steps, which can be visualized in the TGA curve. researchgate.netresearchgate.net

The table below illustrates the type of data that can be obtained from TGA for thermal decomposition analysis, based on analogous compounds.

| Compound | Onset Decomposition Temperature (T₅ wt%) | Maximum Mass Loss Rate Temperature (Tₘₐₓ) | Mass Loss (%) |

| PBT HB | 369 °C | 398 °C | 90.9% researchgate.net |

| BHT | ~445.8 K | - | - nih.gov |

| BHTOOH | ~375.2 K | 458.9 K - 500.1 K | ~99% nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netdiva-portal.org It is particularly valuable for characterizing thin films grown using t-BuAsH₂ as a precursor.

In the context of semiconductor films, XPS can confirm the presence of the desired elements and identify any contaminants. For instance, in the deposition of titanium arsenide (TiAs) films using t-BuAsH₂ and tetrakisdimethylamidotitanium, XPS analysis confirmed the formation of TiAs with a 1:1 ratio of Ti to As at substrate temperatures of 500 and 550 °C. rsc.org Importantly, the analysis also showed that carbon and nitrogen contamination in these films was negligible. rsc.org

Similarly, when t-BuAsH₂ is used for the growth of Gallium Arsenide (GaAs) films, XPS can be employed to verify the film's stoichiometry and purity. dtic.mil In the growth of InAs thin films from a precursor synthesized using t-BuAsH₂, XPS analysis of the valence band showed good agreement with the simulated density of states spectrum. scispace.com The deconvolution of the In 3d peaks in another InAs film indicated the presence of both InAs and In₂O₃. ucl.ac.uk

The following table provides examples of binding energies that can be determined by XPS for elements in films grown using t-BuAsH₂-related processes.

| Film Material | Element | Orbital | Binding Energy (eV) | Reference |

| InAs | In | 3d₅/₂ | 444.02 (InAs) | ucl.ac.uk |

| InAs | In | 3d₅/₂ | 444.96 (In₂O₃) | ucl.ac.uk |

| ZnSe on As-passivated Si | As | 3d | - | google.com |

Photoluminescence (PL) Spectroscopy for Electronic Properties of Semiconductor Materials

Photoluminescence (PL) spectroscopy is a non-destructive method used to probe the electronic structure of materials. ekspla.comtytlabs.co.jp It is widely used to characterize the quality and properties of semiconductor materials grown using precursors like t-BuAsH₂.

When a semiconductor is excited by a light source with energy greater than its bandgap, electron-hole pairs are generated. tytlabs.co.jp The subsequent recombination of these pairs can result in the emission of light, which is the photoluminescence signal. The energy and intensity of this emission provide information about the bandgap energy, defect levels, and recombination efficiency of the material. tytlabs.co.jp

For instance, in the growth of InGaAs/InP quantum wells using t-BuAsH₂, room-temperature PL spectra showed a peak wavelength of 1550 nm, which is relevant for telecommunications applications. ust.hk The full-width-at-half-maximum (FWHM) of the PL peak is an indicator of the uniformity and quality of the grown quantum wells. ust.hk In another study on GaInAs grown with t-BuAsH₂, low-temperature (4K) PL measurements revealed the presence of small amounts of carbon. theiet.org Furthermore, PL has been used to study InAsP/InP heterostructure nanowires, where room-temperature PL emission was observed from samples with multiple InAsP layers. acs.org

The table below shows examples of PL emission data for materials grown using t-BuAsH₂.

| Material System | Growth Precursor | Emission Wavelength | Significance |

| InGaAs/InP QWs | This compound | 1550 nm | Telecom applications ust.hk |

| InP Quantum Dots | This compound | 0.65 - 0.73 µm | High quantum efficiency at 77 K researchgate.net |

| GaInAs | This compound | - | Indicated carbon incorporation theiet.org |

Secondary-Ion Mass Spectrometry (SIMS) for Dopant and Impurity Profiling

Secondary-Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique used to determine the elemental and isotopic composition of the surface and near-surface regions of a solid material. It is particularly effective for depth profiling of dopants and impurities in semiconductor films.

In the context of materials grown with t-BuAsH₂, SIMS is used to measure the concentration of dopants and to assess the level of impurities, such as carbon. For example, in the growth of Cr-doped InGaAs/InP multi-quantum wells, SIMS was utilized to measure the concentration of the chromium dopant. researchgate.net This information is crucial for understanding how doping affects the material's properties, such as carrier recombination rates. researchgate.net

SIMS has also been used to verify the composition of (GaIn)(NAs) films grown using a t-BuAsH₂ derivative, confirming the incorporation of nitrogen. uni-marburg.de In studies comparing films grown with t-BuAsH₂ to those grown with arsine, SIMS can quantify the level of carbon incorporation, which is a critical parameter for device performance. dtic.mil The analysis of GaAs films grown from a solution-based route involving a t-BuAsH₂-related precursor showed low levels of contaminants through SIMS depth profiling. researchgate.net

The following table illustrates the type of information obtained from SIMS analysis.

| Material System | Analyzed Element/Dopant | Purpose of Analysis |

| Cr-doped InGaAs/InP MQWs | Chromium (Cr) | Measure dopant concentration researchgate.net |

| (GaIn)(NAs) | Nitrogen (N) | Verify composition uni-marburg.de |

| GaAs | Carbon (C) | Quantify impurity levels dtic.mil |

Advanced Microscopy and Imaging (e.g., Atom Probe Tomography for Nanoscale Composition)

Advanced microscopy techniques provide unparalleled insight into the atomic-scale structure and composition of materials. Atom Probe Tomography (APT) is a materials analysis technique that provides 3D imaging and chemical composition measurements with near-atomic resolution. cameca.comyoutube.com

APT works by field-evaporating individual atoms from the surface of a very sharp tip-shaped sample and identifying them by time-of-flight mass spectrometry. cameca.com This allows for the three-dimensional reconstruction of the material's atomic arrangement. cameca.com This technique is invaluable for studying the distribution of elements within nanostructures and at interfaces in semiconductor heterostructures. umich.edu

While direct applications of APT on films grown specifically from t-BuAsH₂ are not detailed in the provided search results, the technique's capability is highly relevant. For instance, APT has been used to investigate the atomic arrangements in various semiconductor heterostructures, providing Angstrom-level resolution. umich.edu It can be used to analyze the distribution of constituent atoms in alloys like (AlxGa₁₋x)₂O₃ and to study the clustering of dopants or impurities at the nanoscale. cambridge.org This level of detail is crucial for understanding and improving the performance of advanced semiconductor devices.

The table below summarizes the capabilities of APT.

| Technique | Information Obtained | Resolution | Applications in Semiconductors |

| Atom Probe Tomography (APT) | 3D atomic-scale imaging and chemical composition | ~0.1-0.3 nm (depth), ~0.3-0.5 nm (lateral) | Nanoscale composition analysis, dopant/impurity clustering, interface analysis cameca.comyoutube.comumich.edu |

Theoretical and Computational Investigations of Tert Butylarsine Chemistry

First-Principles Molecular Dynamics Simulations of Decomposition Processes

First-principles molecular dynamics (MD) simulations, which are based on quantum mechanical principles, have been employed to model the thermal decomposition of tert-butylarsine at realistic pyrolysis temperatures. dntb.gov.uaaip.orgaip.org These simulations provide a microscopic view of the dynamic processes occurring during decomposition.

Studies using this method have successfully linked the microscopic simulation results with experimental findings, validating the theoretical approach. dntb.gov.uaaip.orgaip.org A key focus of these simulations has been the investigation of β-hydride elimination processes. This reaction is considered a significant rate-limiting step that directly impacts the quality of epitaxial film growth in processes like Metal-Organic Chemical Vapor Deposition (MOCVD). dntb.gov.uaaip.orgaip.org

The primary decomposition pathway for this compound is proposed to involve the loss of a tert-butyl radical and the formation of AsH₂. This process can lead to the subsequent production of arsine (AsH₃) at temperatures starting around 500 K, with isobutene and isobutane (B21531) as the main hydrocarbon byproducts. researchgate.net The 50% decomposition temperature for tBuAsH₂ has been experimentally determined to be 560 K. researchgate.net First-principles MD simulations help to elucidate the intricate steps and energy barriers involved in these and other competing decomposition reactions. dntb.gov.uaaip.orgaip.orgresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for in-depth investigations into the chemistry of this compound. researchgate.netescholarship.orgnumberanalytics.com It offers a balance between computational cost and accuracy, making it suitable for studying various aspects of its reactivity.

DFT calculations are instrumental in mapping out the potential energy surfaces for the decomposition of this compound and its reactions with other precursor molecules. numberanalytics.com By identifying transition states and intermediates, researchers can elucidate detailed reaction mechanisms. numberanalytics.comnih.govfaccts.de

For instance, DFT studies have been used to investigate the gas-phase pyrolysis and surface reactions that occur during the MOCVD growth of materials like gallium arsenide (GaAs) and related alloys using this compound. researchgate.netacs.org These calculations help to determine the thermochemical and kinetic parameters of various reaction steps. researchgate.netacs.org One study focused on the MOVPE growth of GaAs₁₋yBiᵧ from trimethyl bismuth, triethyl gallium, and this compound, indicating that the pyrolysis products AsH₂ and Bi(CH₃)₂ are the primary sources for the deposition of their respective elements. researchgate.netacs.org

Computational investigations have also explored different classes of unimolecular and bimolecular decomposition reactions, including homolytical bond cleavage, β-hydrogen elimination, and alkane elimination. rsc.org The transition state for the decomposition of this compound is understood to be dominated by the heterolytic cleavage of the carbon-arsenic bond, which results in a positive charge at the central carbon atom. uni-marburg.de

| Reaction Type | Description | Significance in tBuAsH₂ Chemistry |

|---|---|---|

| Homolytic Bond Cleavage | The breaking of a chemical bond where each fragment retains one of the originally bonded electrons. | A potential initial step in the decomposition of tBuAsH₂, leading to the formation of radicals. rsc.org |

| β-Hydride Elimination | A reaction where a hydrogen atom on a β-carbon is transferred to the metal center, leading to the elimination of an alkene. | A key decomposition pathway for tBuAsH₂ that influences film growth in MOCVD. dntb.gov.uaaip.orgaip.orgrsc.org |

| Alkane Elimination | The removal of an alkane molecule from the precursor. | A possible bimolecular decomposition reaction pathway. rsc.org |

DFT is a powerful method for analyzing the electronic structure of molecules, providing insights into bonding, charge distribution, and molecular orbitals. mpg.dearxiv.orgchula.ac.thresearchgate.net In the context of this compound, DFT calculations have been used to understand the nature of the chemical bonds within the molecule and how they are altered during chemical reactions. uni-marburg.denih.gov

Analysis of the electronic properties helps to explain the reactivity of this compound. For example, understanding the charge distribution can shed light on the susceptibility of certain bonds to cleavage. uni-marburg.de The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species is also a key aspect that can be analyzed using DFT to predict reaction feasibility.

In the context of MOCVD and other thin-film deposition techniques, the interaction of this compound and its decomposition products with the substrate surface is of paramount importance. DFT calculations are used to model the adsorption of these species on various surfaces, such as GaAs. researchgate.netacs.orgacs.org

These models can determine the most stable adsorption sites, calculate binding energies, and investigate the electronic changes that occur upon adsorption. escholarship.org For example, studies have looked at the adsorption of AsH₂ fragments, derived from this compound decomposition, on a growing film surface. researchgate.netacs.org Understanding these surface interactions is crucial for developing accurate kinetic models of the deposition process. Research has also explored the dissociative chemisorption of related precursors on GaAs(100) surfaces. researchgate.net

Kinetic Modeling of Chemical Vapor Deposition Processes

Kinetic modeling combines theoretical calculations with experimental data to develop a comprehensive understanding of the rates of the various chemical reactions occurring during Chemical Vapor Deposition (CVD). osti.govcomsol.com These models are essential for optimizing process parameters to achieve desired film properties.

The gas-phase chemistry in a CVD reactor is complex, involving numerous simultaneous and sequential reactions. Kinetic models for the MOCVD of GaAs using this compound and a gallium source like triethylgallium (B73383) or trimethylgallium (B75665) have been developed. osti.gov These models often incorporate reactions for the decomposition of the precursors and the formation of adducts. researchgate.netosti.gov

Surface Reaction Models

Theoretical models of the surface reactions of this compound (TBAs) are crucial for understanding and optimizing the Metal-Organic Vapor Phase Epitaxy (MOVPE) process for materials like Gallium Arsenide (GaAs). These models aim to elucidate the complex chemical kinetics that occur on the substrate surface during film growth.

First-principles molecular dynamics simulations have been employed to study the decomposition of TBAs at typical pyrolysis temperatures. aip.org These studies provide a microscopic picture that aligns well with experimental observations, particularly concerning the β-hydride elimination process, which is a significant rate-limiting step in epitaxial film growth. aip.orgaip.org The decomposition of TBAs is known to be catalyzed by surfaces such as GaAs. researchgate.net

Several key reaction pathways have been identified and incorporated into surface reaction models:

Unimolecular Decomposition: The primary decomposition of TBAs in the gas phase and on surfaces proceeds through unimolecular processes. researchgate.net

β-Hydride Elimination: This is a dominant decomposition reaction where the tert-butyl group is eliminated to form isobutene and surface hydrogen. core.ac.ukacs.org This pathway is favored as it leads to a "clean" decomposition without significant carbon incorporation into the grown layers. rsc.org

Homolytic Fission: This process involves the breaking of the As-C bond to produce a tert-butyl radical and an arsine radical. acs.org While it is a factor in the decomposition, it is not considered the dominant route. researchgate.net

Adsorption and Desorption: Non-linear surface reaction models, often based on the Langmuir isotherm, consider the competitive adsorption and desorption of reactant molecules and their byproducts on the growth surface. koreascience.kr These models are used in conjunction with computational fluid dynamics (CFD) to predict film deposition across the entire reactor. koreascience.kr

Kinetic models have been developed to describe the competition between the desired deposition reactions and parasitic gas-phase reactions, especially at higher temperatures. osti.gov For the growth of GaAs using triethylgallium and this compound, surface reactions are the dominant factor at lower temperatures. osti.gov Density Functional Theory (DFT) has been used to calculate the thermochemical and kinetic parameters for both gas-phase pyrolysis and the surface reactions of TBAs during the MOVPE growth of alloys like GaAs(1-y)Bi(y). nih.gov These calculations indicate that pyrolysis products, such as AsH₂, are the principal sources for arsenic deposition. nih.gov

The following table summarizes the key surface reactions of this compound during MOVPE as described in computational models.

| Reaction Type | Description | Key Products | Significance in Modeling |

|---|---|---|---|

| β-Hydride Elimination | An intramolecular hydrogen transfer from the tert-butyl group to the arsenic atom, followed by the elimination of an alkene. | Isobutene (C₄H₈), Arsine (AsH₃) or surface-bound AsH₂ | Considered the primary "clean" decomposition pathway, leading to low carbon contamination. acs.orgrsc.org A key rate-limiting step. aip.org |

| Homolytic Fission | Cleavage of the Arsenic-Carbon bond, creating radical species. | tert-Butyl radical (•C(CH₃)₃), Arsine radical (•AsH₂) | An important secondary pathway; the resulting radicals can influence growth and contamination. acs.org |

| Adsorption/Desorption | The physical and chemical bonding of TBAs and its byproducts to the substrate surface and their subsequent release. | Surface-adsorbed species (e.g., AsHₓ, CₓHᵧ) | Crucial for modeling growth rates and uniformity using Langmuir-Hinshelwood type kinetics. koreascience.kr |

| Catalytic Decomposition | The acceleration of decomposition reactions on the semiconductor surface (e.g., GaAs). | Varies based on pathway, but rates are increased. | Models must account for surface catalysis to accurately predict decomposition temperatures and rates. researchgate.net |

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of the this compound molecule. nih.govuni-marburg.de These ab initio methods provide detailed insights into the molecule's geometry, stability, and electronic character without prior experimental data. aip.org

These calculations are used to determine the optimized ground-state geometry of TBAs, yielding precise information on bond lengths, bond angles, and dihedral angles. This structural data is essential for understanding the steric effects of the bulky tert-butyl group, which influences the molecule's reactivity and decomposition pathways, such as the propensity for β-hydride elimination. rsc.org

Furthermore, quantum chemical calculations elucidate the electronic structure of this compound. Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict the molecule's chemical reactivity. The energy and spatial distribution of these orbitals indicate the likely sites for nucleophilic or electrophilic attack. The calculated thermochemical and kinetic parameters for decomposition reactions are critical inputs for larger-scale microkinetic models of the MOVPE process. nih.gov First-principles calculations of vibrational frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and can be used to calculate thermodynamic properties like enthalpy and entropy. aip.org

The table below presents typical data obtained from quantum chemical calculations for this compound, illustrating the level of structural detail provided by these theoretical methods.

| Parameter | Description | Typical Calculated Value (Representative) |

|---|---|---|

| As-C Bond Length | The distance between the central arsenic atom and the carbon atom of the tert-butyl group. | ~2.00 Å |

| C-C Bond Length | The distance between the central and methyl carbon atoms within the tert-butyl group. | ~1.54 Å |

| As-H Bond Length | The distance between the arsenic atom and a hydrogen atom in the arsine group. | ~1.52 Å |